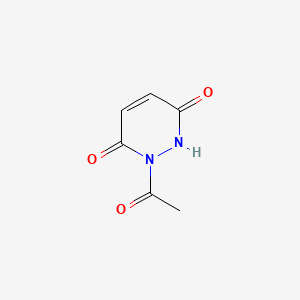
3,6-Pyridazinedione, 1-acetyl-1,2-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- is a heterocyclic compound that features a six-membered ring containing two nitrogen atoms at positions 1 and 2, along with a carbonyl group at position 3. This compound is part of the pyridazinedione family, which is known for its diverse pharmacological activities and applications in various fields such as medicinal chemistry, organic synthesis, and chemical biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- typically involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids. One common method is the reaction of hydrazine hydrate with acetylacetone under acidic conditions to form the desired pyridazinedione ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridazinedione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinedione derivatives, which can exhibit different pharmacological properties and applications .
Scientific Research Applications
3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: Utilized in the production of agrochemicals and polymers
Mechanism of Action
The mechanism of action of 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological target being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with similar nitrogen positioning but lacking the carbonyl group.
Pyridazinone: A derivative with a keto functionality at position 3.
Pyrazine: Another diazine with nitrogen atoms at positions 1 and 4.
Uniqueness
3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- is unique due to its specific substitution pattern and the presence of both acetyl and carbonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
16044-44-3 |
|---|---|
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-acetyl-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C6H6N2O3/c1-4(9)8-6(11)3-2-5(10)7-8/h2-3H,1H3,(H,7,10) |
InChI Key |
VYLGKHOSCXXTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)C=CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


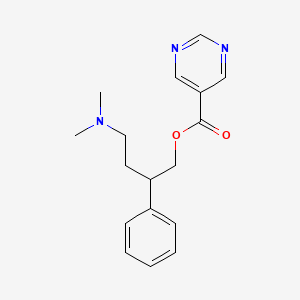
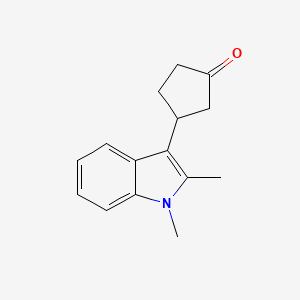
![Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate](/img/structure/B12913920.png)
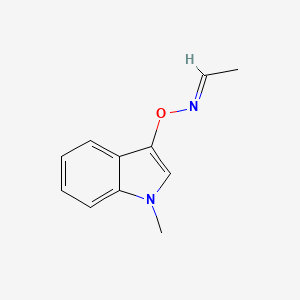
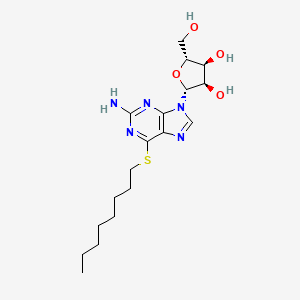
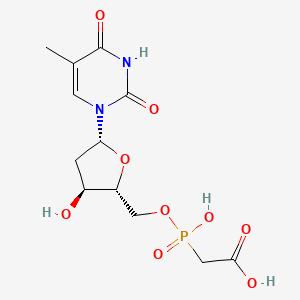
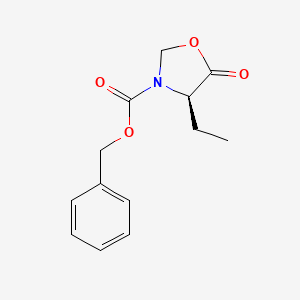

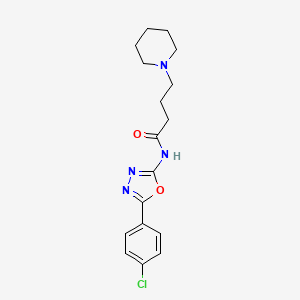
![2H-Pyran, tetrahydro-2-[[5-(2-phenylethyl)-2-furanyl]methoxy]-](/img/structure/B12913986.png)

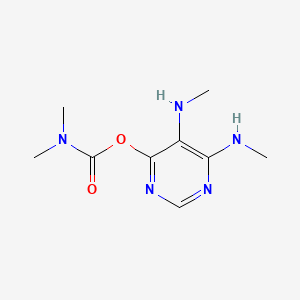
![4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B12913996.png)

